molecular formula C21H28O2 B15130369 13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B15130369
M. Wt: 312.4 g/mol
InChI Key: LYRBZVWRTAFWPO-UHFFFAOYSA-N
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Description

5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel is a synthetic progestogen, a type of hormone used in various medical applications. It is a derivative of norgestrel, which is commonly used in hormonal contraceptives. This compound has unique structural features that contribute to its biological activity and effectiveness in medical treatments.

Preparation Methods

The synthesis of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel involves several steps, starting from basic steroidal precursors. The synthetic route typically includes:

    Hydrogenation: The initial step involves the hydrogenation of a suitable precursor to introduce the necessary hydrogen atoms.

    Dehydrogenation: This step involves the removal of hydrogen atoms to form the desired double bonds in the compound.

    Cyclization: The formation of the steroidal ring structure is achieved through cyclization reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods may include the use of catalysts and specific reaction environments to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can convert the compound into more saturated forms, altering its biological properties.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, leading to the formation of new compounds with potentially different activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of steroid chemistry and synthesis.

    Biology: Researchers study its effects on cellular processes and hormone regulation.

    Medicine: It is investigated for its potential use in hormonal therapies, including contraceptives and treatments for hormonal imbalances.

    Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel involves its interaction with progesterone receptors in the body. By binding to these receptors, it mimics the effects of natural progesterone, regulating various physiological processes such as the menstrual cycle and pregnancy. The molecular targets include specific receptor proteins, and the pathways involved are related to hormone signaling and gene expression regulation.

Comparison with Similar Compounds

5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel is unique compared to other similar compounds due to its specific structural features and biological activity. Similar compounds include:

    Norgestrel: The parent compound, widely used in contraceptives.

    Levonorgestrel: A more potent derivative used in emergency contraception.

    Desogestrel: Another synthetic progestogen with different pharmacokinetic properties.

The uniqueness of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel lies in its specific double bond configuration and its resulting biological effects, which may offer advantages in certain therapeutic applications.

Properties

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

13-ethyl-17-ethynyl-17-hydroxy-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,5,16-19,23H,3,6-13H2,1H3

InChI Key

LYRBZVWRTAFWPO-UHFFFAOYSA-N

Canonical SMILES

CCC12CCC3C4CCC(=O)CC4=CCC3C1CCC2(C#C)O

Origin of Product

United States

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